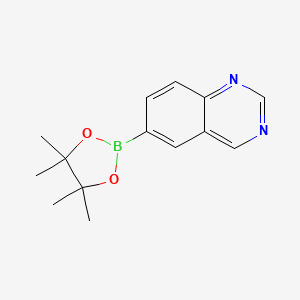
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline
Übersicht
Beschreibung
“6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline” is a chemical compound with the empirical formula C14H18BNO4 . It has a molecular weight of 275.11 .
Molecular Structure Analysis
The molecular structure of “6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline” is represented by the SMILES stringCC1(OB(C2=CC3=C(C=C2)OCC(O)=N3)OC1(C)C)C . Chemical Reactions Analysis
While specific chemical reactions involving “6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline” are not available, similar compounds like “4,4,5,5-Tetramethyl-1,3,2-dioxaborolane” have been used in various reactions. These include hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .Physical And Chemical Properties Analysis
The physical and chemical properties of “6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline” include a solid form and a molecular weight of 275.11 .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline and its derivatives are used as raw materials or intermediates in the synthesis of various chemical compounds. Studies have focused on confirming the structure of these compounds through various spectroscopic methods and X-ray diffraction. Such compounds are often used in Density Functional Theory (DFT) studies to calculate molecular structures, showing consistency with X-ray diffraction results (Liao et al., 2022).
Molecular Structure Analysis
- The molecular structures of these compounds are extensively analyzed using DFT. This analysis includes exploring the molecular electrostatic potential and frontier molecular orbitals. The results from these studies provide insights into the physicochemical properties of the compounds (Huang et al., 2021).
Application in Polymer Synthesis
- These compounds are used in the synthesis of high-performance semiconducting polymers. For example, derivatives of 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline have been utilized as precursors for creating donor-acceptor copolymers, demonstrating the compound's utility in advanced material synthesis (Kawashima et al., 2013).
Use in Medicinal Chemistry
- In medicinal chemistry, derivatives of this compound have been synthesized and evaluated for their biological activities. These include antitumor and antimicrobial activities, as well as potential in vitro cytotoxicity against various cancer cells. This demonstrates the compound's relevance in the development of new pharmaceuticals (Mphahlele et al., 2017).
Eigenschaften
IUPAC Name |
6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BN2O2/c1-13(2)14(3,4)19-15(18-13)11-5-6-12-10(7-11)8-16-9-17-12/h5-9H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDCOGIMXXHFKGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=CN=CN=C3C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80680566 | |
| Record name | 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80680566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline | |
CAS RN |
1375301-92-0 | |
| Record name | 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80680566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



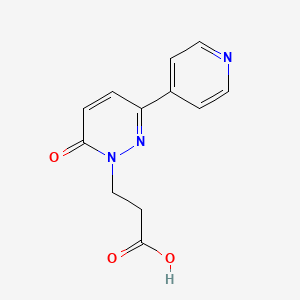
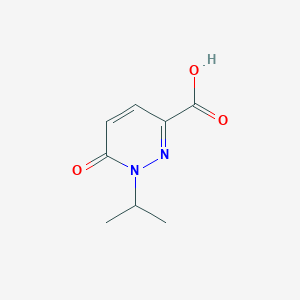
![[4-(2-Chloroacetyl)phenyl]urea](/img/structure/B1424974.png)
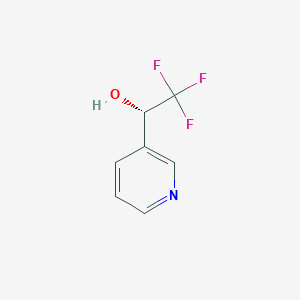
![3-[4-(Trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid](/img/structure/B1424980.png)
![9-Ethyl-6,9-diazaspiro[4.5]decane](/img/structure/B1424981.png)
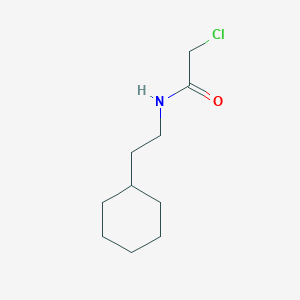
![1-[6-(2-Methoxyphenyl)pyridazin-3-yl]piperidine-4-carboxylic acid](/img/structure/B1424983.png)
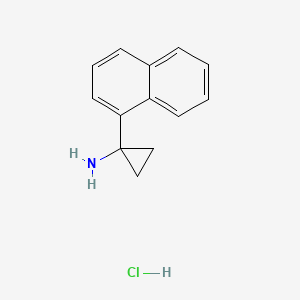
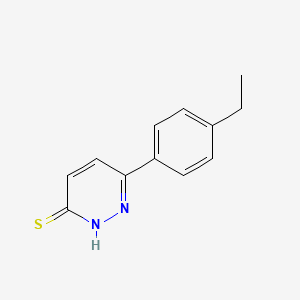
![3-Methoxy-4-[(trifluoromethyl)sulfanyl]benzaldehyde](/img/structure/B1424988.png)
![5,6-dimethyl-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine](/img/structure/B1424991.png)
![2-chloro-N-{[2-(1H-pyrazol-1-ylmethyl)phenyl]methyl}acetamide](/img/structure/B1424992.png)
![6-methyl-2,4-dioxo-3-phenyl-1H,2H,3H,4H-furo[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B1424993.png)